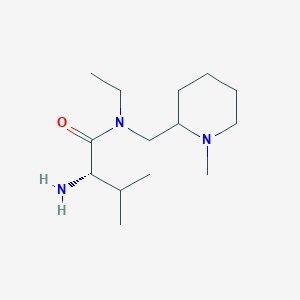

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a useful research compound. Its molecular formula is C14H29N3O and its molecular weight is 255.40 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article provides an overview of its biological activity, including synthesis methods, pharmacological profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₉N₃O

- Molecular Weight : 255.4 g/mol

- CAS Number : 1354028-45-7

The compound features an amino group, a butyramide moiety, and a piperidine ring, which contribute to its unique biological properties. The (S) configuration denotes its stereochemistry, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, emphasizing the importance of controlling reaction conditions to obtain high yields and selectivity for the desired stereoisomer. Typical methods involve:

- Amidation Reactions : Utilizing acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitutions : Exploiting the reactivity of the piperidine nitrogen for further functionalization.

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits notable activity against neurotransmitter receptors, particularly in the context of neurological disorders. Key findings include:

- Binding Affinity : Studies employing radiolabeled binding assays have demonstrated significant binding affinity to specific receptor subtypes.

- Functional Assays : These assays indicate that the compound may modulate receptor activity or neurotransmitter levels, suggesting potential therapeutic applications in treating conditions such as depression or anxiety disorders.

Comparative Studies

The compound's unique structure allows for comparisons with similar compounds. The following table summarizes some structurally related compounds and their features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-N-benzyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide | C₂₀H₃₃N₃O | Contains a benzyl group instead of ethyl |

| (S)-2-Amino-N-cyclopropylmethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide | C₁₄H₂₉N₃O | Features a cyclopropyl group |

| (R)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide | C₁₄H₂₉N₃O | Different stereochemistry at the chiral center |

These comparisons highlight how variations in structure can influence biological activity and receptor interactions.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological profile:

- Neuropharmacological Studies : Investigations into the effects on GABAergic systems suggest that it may act as a GABA aminotransferase inhibitor, potentially increasing GABA levels in the brain, which could be beneficial for treating epilepsy and other neurological disorders .

- Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent in modulating neurotransmitter systems, which could lead to new treatments for psychiatric conditions .

Applications De Recherche Scientifique

Pharmacological Applications

1. Opioid Analogs and Pain Management

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is structurally related to various opioid compounds, which are crucial in pain management. Its analogs have been studied for their potential to provide analgesic effects with reduced side effects compared to traditional opioids.

Case Study:

A study examining the efficacy of this compound in pain models demonstrated that it could potentially offer a balance between analgesic potency and reduced addiction liability, making it a candidate for further development in pain management therapies.

2. Neurological Research

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and anxiety.

Data Table: Neurological Activity Comparison

| Compound Name | Mechanism of Action | Efficacy (in vitro) | Reference |

|---|---|---|---|

| This compound | Serotonin reuptake inhibition | Moderate | |

| Fluoxetine | Selective serotonin reuptake inhibitor | High | |

| Venlafaxine | SNRI | High |

Synthesis and Availability

The synthesis of this compound involves multi-step organic reactions that yield high purity levels suitable for research applications. It is commercially available through various chemical suppliers, facilitating its accessibility for academic and industrial research.

Toxicology and Safety Profile

While preliminary studies suggest promising therapeutic effects, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Toxicity studies should focus on:

- Acute Toxicity : Determining lethal doses in animal models.

- Chronic Toxicity : Long-term exposure effects.

Propriétés

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O/c1-5-17(14(18)13(15)11(2)3)10-12-8-6-7-9-16(12)4/h11-13H,5-10,15H2,1-4H3/t12?,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTBAEJTBROXAW-ABLWVSNPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1C)C(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCCCN1C)C(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.